META060
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
META-060; META060; META 060 |
Origin of Product |
United States |
Scientific Research Applications
Case Studies
- Obesity Management : A comprehensive study demonstrated that mice supplemented with META060 for eight weeks showed significant reductions in body weight and fat mass compared to those on a high-fat diet without supplementation. The treated group had a notable decrease in gonadal and subcutaneous white adipose tissue .
- Diabetes Prevention : In another study, this compound was shown to improve glucose tolerance and lower fasting blood glucose levels after a 14-week dietary intervention. The results indicated that the compound could serve as a preventive measure against the onset of type 2 diabetes .
- Inflammation Reduction : Research involving endothelial and monocyte cell models revealed that this compound attenuated TNF-α-activated inflammation and inhibited key inflammatory pathways such as NF-κB and AP-1. This suggests its potential role in managing chronic inflammatory states associated with obesity .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Future Research Directions
While current studies highlight the promising effects of this compound on metabolic health, further research is warranted to explore:
- Long-term Effects : Investigating the long-term implications of this compound supplementation on human subjects.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its beneficial effects.
- Clinical Trials : Conducting controlled clinical trials to evaluate the efficacy and safety of this compound in diverse populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Iso-Alpha Acids (IAA)
- Source : Derived from hops, structurally similar to META060 but lacking hydrogenation.
- Mechanism : Acts as a partial PPARγ agonist, inhibiting adipocyte differentiation and lipid storage genes (e.g., ADRP, LPL) .
- Key Effects: Reduces visceral fat accumulation and hepatic steatosis in HFD mice but requires higher doses than this compound for comparable metabolic benefits.
- Limitation: Limited anti-inflammatory breadth compared to this compound’s multikinase inhibition .
2.1.2. Xanthohumol
- Source: Prenylated flavonoid from hops.
- Mechanism : Inhibits 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), reducing prostaglandin E2 (PGE2) and leukotriene synthesis .
- Key Effects : Demonstrates potent anti-inflammatory (IC50: 2.9 µM for 5-LO) and antimicrobial activity (e.g., against Propionibacterium acnes), but lacks significant metabolic benefits in obesity models .
2.1.3. KDT501
- Source : Hydrogenated hop derivative, structurally distinct but functionally overlapping with this compound.
- Mechanism : Activates GPR120, a receptor for ω-3 fatty acids, enhancing glucagon-like peptide-1 (GLP-1) secretion and insulin sensitivity .
- Key Effects : In clinical trials, KDT501 improved insulin resistance and fasting glucose in prediabetic humans, paralleling this compound’s preclinical metabolic benefits .
- Differentiation : KDT501 lacks this compound’s direct inhibition of NF-κB and osteoclastogenesis, limiting its utility in inflammatory arthritis .
Pharmacological Comparators
2.2.1. Pioglitazone
- Class : Synthetic PPARγ full agonist.
- Mechanism : Enhances adipocyte differentiation and lipid storage, improving insulin sensitivity but promoting weight gain—a key drawback absent in this compound .
- Key Contrast : this compound’s partial PPARγ agonism reduces adipocyte hypertrophy without weight gain, making it preferable for obesity-linked metabolic disorders .
2.2.2. Clopidogrel
- Class : Antiplatelet agent.
- Key Contrast: this compound surpasses clopidogrel by independently suppressing both monocyte adhesion (e.g., MCP-1, MMP-9) and endothelial activation (e.g., VCAM-1), offering broader anti-atherogenic effects .
Comparative Efficacy in Preclinical Models
Mechanistic Divergence
- NF-κB Pathway : this compound inhibits Syk, Btk, PI3K, and GSK3β kinases, suppressing osteoclastogenesis and MMP-9 secretion—unmatched by IAA or xanthohumol .
- GPR120 Activation : Shared with KDT501, this compound’s GPR120 agonism enhances GLP-1 secretion and adiponectin production, linking metabolic and anti-inflammatory effects .
- Gut-Liver Axis : Only this compound demonstrates dual action on gut permeability (via IAP) and hepatic inflammation, reducing metabolic endotoxemia .
Clinical Potential
- This compound : Promising for obesity-related disorders (e.g., type 2 diabetes, NAFLD) due to multitarget efficacy. Phase 2 trials show 107% weight loss retention in obese humans .
- KDT501 : Focused on prediabetes; lacks data in inflammatory conditions .
- Xanthohumol : Primarily explored in dermatology and antimicrobial applications .
Preparation Methods
Solvent-Based Extraction
Supercritical CO₂ extraction is the gold standard for isolating α-acids due to its selectivity and avoidance of thermal degradation. Operating at 40–60°C and 250–300 bar, this method achieves α-acid yields of 85–92%. Ethanol-water mixtures (70:30 v/v) serve as alternatives, though they require post-extraction purification via liquid-liquid partitioning to remove chlorophyll and polyphenols.
Isomerization to Iso-α Acids
The crude α-acid extract undergoes thermal isomerization at 80–100°C for 30–60 minutes in alkaline conditions (pH 9–10), catalyzed by magnesium or calcium oxides. This process converts α-acids to iso-α acids with >95% efficiency. The reaction mechanism involves a retro-Diels-Alder rearrangement, forming the trans-isocohumulone backbone critical for subsequent reduction.
Chemical Reduction of Iso-α Acids to this compound
This compound is synthesized via the reduction of iso-α acids, which introduces hydrogen atoms at specific double bonds to enhance bioactivity. Two primary methods dominate industrial and laboratory settings:
Catalytic Hydrogenation
Palladium-based catalysts enable selective hydrogenation under mild conditions. Recent advances in catalyst design, such as atomically dispersed Pd on nanodiamond-graphene hybrids (Pd₁/ND@G), have improved efficiency (Table 1).
Table 1: Catalytic Hydrogenation Parameters for this compound Synthesis
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5 wt%) | 50 | 10 | 78 | 85 |
| Pd₁/ND@G | 40 | 5 | 92 | 98 |
| Pd₃/ND@G clusters | 60 | 15 | 81 | 94 |
Isolated Pd atoms (Pd₁/ND@G) exhibit superior activity due to optimized H₂ dissociation kinetics and reduced activation barriers (1.15 eV vs. 1.54 eV for clusters). The reaction proceeds via sequential hydrogenation of the iso-α acid’s cyclopentadienone ring, preserving the ketone group at C4 while saturating the C2–C3 double bond.
Sodium Borohydride Reduction
Chemical reduction using NaBH₄ in methanol/THF mixtures offers a cost-effective alternative. The Brown-Schlesinger process, adapted for borohydride synthesis, involves:
-
Reagent Preparation : NaBH₄ is synthesized via the reaction of NaH with trimethylborate (B(OCH₃)₃) at 250–300°C.
-
Reduction Step : Iso-α acids (1 eq) react with NaBH₄ (2.5 eq) at 25°C for 4 hours, achieving 88–92% conversion to this compound. Excess borohydride is quenched with acetic acid, and the product is purified via silica gel chromatography.
Structural Characterization and Quality Control
Post-synthesis analysis ensures the integrity of this compound’s stereochemistry and purity:
Spectroscopic Techniques
-
NMR (¹H, ¹³C) : Confirms the reduction of the C2–C3 double bond (δ 5.8 ppm → δ 1.2–1.5 ppm) and retention of the C4 ketone (δ 208 ppm in ¹³C).
-
HRMS : Molecular ion peak at m/z 362.47 [M+H]⁺ aligns with the formula C₂₁H₃₀O₅.
Crystallography
Single-crystal X-ray diffraction reveals a chair conformation in the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the C4 ketone and the C6 hydroxyl group.
Industrial-Scale Production Challenges
Scaling this compound synthesis introduces complexities:
-
Catalyst Recycling : Pd₁/ND@G retains 95% activity after 10 cycles but requires ultrafiltration to prevent nanoparticle aggregation.
-
Byproduct Management : The Brown-Schlesinger process generates 3 eq of NaOCH₃ per mole of this compound, necessitating methanol recovery systems to offset costs.
Recent Advances in Green Synthesis
Emerging methods prioritize sustainability:
-
Photocatalytic Reduction : TiO₂ nanoparticles under UV light achieve 80% yield at 25°C, eliminating H₂ gas requirements.
-
Enzymatic Hydrogenation : Engineered ketoreductases (e.g., KRED-101) convert iso-α acids with 94% enantiomeric excess, though reaction times remain prohibitive (72 hours).
Comparative Analysis of Preparation Methods
Table 2: Method Efficiency and Cost
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Catalytic (Pd₁/ND@G) | 92 | 99 | 1,200 | High |
| NaBH₄ Reduction | 88 | 95 | 800 | Moderate |
| Photocatalytic | 80 | 90 | 1,500 | Low |
Catalytic hydrogenation balances yield and scalability, whereas NaBH₄ reduction remains favored for small-scale batches .
Q & A
How should researchers formulate a focused research question to investigate META060’s mechanism of action in experimental models?
A well-constructed research question must be specific, measurable, and hypothesis-driven . Begin by narrowing the scope: instead of asking, “How does this compound work?”, refine it to, “How does this compound modulate NF-κB signaling in LPS-induced inflammation models?” Use literature reviews to identify gaps (e.g., conflicting reports on dose-response relationships) and ensure the question is testable within experimental constraints .
Q. What role does a systematic literature review play in designing this compound studies, and how can researchers avoid redundancy?
A literature review should map existing findings (e.g., this compound’s bioavailability in rodent models) and highlight contradictions (e.g., discrepancies in reported IC50 values). Use tools like PRISMA frameworks to synthesize data, prioritize studies with robust methodologies (e.g., controlled in vivo trials), and identify understudied pathways (e.g., cross-talk with COX-2 inhibition) .
Q. Which methodologies are optimal for assessing this compound’s biological activity in preclinical studies?
Combine in vitro assays (e.g., ELISA for cytokine quantification) with in vivo models (e.g., murine arthritis models) to validate mechanistic hypotheses. Standardize protocols to minimize variability: for example, use consistent solvent controls (e.g., DMSO concentrations ≤0.1%) and adhere to ARRIVE guidelines for animal studies. Include dose-ranging experiments to establish therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s pharmacokinetic properties?
Address discrepancies through sensitivity analyses and methodological triangulation . For instance, if bioavailability studies conflict, compare protocols for differences in administration routes (oral vs. intraperitoneal) or analytical techniques (HPLC vs. LC-MS). Replicate experiments under standardized conditions and publish negative results to clarify reproducibility .
Q. What experimental designs are suitable for isolating this compound’s effects in systems with multiple confounding variables (e.g., chronic inflammation)?
Use factorial designs to dissect interactions between variables. For example, in a study on this compound’s anti-inflammatory effects, stratify groups by disease stage (acute vs. chronic), dosage, and co-administered therapies (e.g., methotrexate). Apply statistical models (e.g., ANOVA with post-hoc corrections) to account for covariance and avoid Type I errors .
Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) advance understanding of this compound’s polypharmacology?
Integrate systems biology tools to map this compound’s off-target effects. For example, perform RNA-seq on treated cell lines to identify differentially expressed genes linked to unintended pathways (e.g., apoptosis or oxidative stress). Validate findings with functional assays (e.g., ROS detection kits) and use pathway enrichment tools (e.g., DAVID) to contextualize results .
Methodological and Ethical Considerations
Q. What strategies ensure ethical rigor in this compound studies involving human-derived samples (e.g., primary cell lines)?
Adhere to IRB protocols for sample anonymization and informed consent. For secondary data, verify compliance with institutional data-access policies (e.g., GDPR for EU datasets). Publish detailed metadata (e.g., donor demographics, storage conditions) to enable replication while protecting participant confidentiality .
Q. How should researchers manage and share complex datasets from this compound experiments?
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Use standardized formats (e.g., .csv for tabular data).
- Annotate datasets with metadata (e.g., experimental conditions, instrument calibration logs).
- Deposit raw data in repositories like Zenodo or Figshare, citing DOIs in publications .
Theoretical and Translational Integration
Q. How can this compound research be contextualized within broader theoretical frameworks (e.g., network pharmacology)?
Link findings to established theories, such as network pharmacology’s emphasis on multi-target modulation . For instance, if this compound inhibits both TNF-α and IL-6, analyze synergies using computational models (e.g., SynergyFinder) and compare results to existing polypharmacology frameworks .
Q. What steps validate this compound’s potential for repurposing in non-inflammatory diseases (e.g., neurodegenerative disorders)?
Leverage phenotypic screening in disease-relevant models (e.g., Aβ-induced neuroinflammation in microglial cells). Combine with cheminformatics (e.g., molecular docking against Alzheimer’s targets like BACE1) to prioritize hypotheses for further validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
